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5-Amino-1H-benzimidazole-6-carboxylic acid

Cat. No.: B3031915
CAS No.: 863216-51-7
M. Wt: 177.16
InChI Key: ARUKNYKTXCZOHF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Organic Chemistry

The story of benzimidazole, a bicyclic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is deeply rooted in the history of medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, a feature that chemists have exploited for decades. This has led to the designation of the benzimidazole nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

The versatility of the benzimidazole ring system has given rise to a diverse range of pharmaceutical agents with a wide spectrum of activities. nih.govctppc.orgdoi.orgnih.gov Its derivatives have been successfully developed into drugs for treating various conditions, including:

Anticancer agents: By targeting cellular components like tubulin or kinases. nih.gov

Antiviral compounds: Inhibiting viral replication processes.

Antihypertensive drugs: Acting on the renin-angiotensin system.

Anthelmintics: Combating parasitic worm infections.

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a method that allows for a wide variety of substituents to be introduced onto the heterocyclic ring. nih.govrsc.org This flexibility is a key reason for the enduring importance of benzimidazoles in organic and medicinal chemistry.

Overview of Current Research Trajectories for 5-Amino-1H-benzimidazole-6-carboxylic Acid

While the broader benzimidazole family has a long and storied history, the specific compound this compound is the subject of more contemporary research, primarily functioning as a crucial intermediate in the synthesis of complex, high-value molecules. Its structure is particularly advantageous for creating derivatives with specific three-dimensional arrangements, making it a valuable component in modern drug discovery.

The primary research trajectory for this compound is its application as a foundational scaffold for the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The amino and carboxylic acid groups on the benzimidazole ring of this compound provide reactive handles for chemists to build upon, allowing for the systematic construction of molecules designed to fit into the active sites of specific kinases.

Recent patent literature indicates that derivatives of this compound are being investigated as potential inhibitors of MEK kinases , which are key components of the RAS/RAF/MEK/ERK signaling pathway. google.com This pathway is frequently overactive in many human cancers, making it an important target for therapeutic intervention. The synthesis of these potential drug candidates often involves using the amino group of this compound to form a new bond with another molecular fragment, while the carboxylic acid group can be modified to fine-tune the compound's solubility and pharmacokinetic properties.

Although research is heavily focused on its use in creating more complex molecules, the inherent chemical properties of this compound are what make it a valuable starting material. Below is a table of its general chemical properties.

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Likely a solid powder
Solubility Expected to be soluble in polar organic solvents
Key Functional Groups Amino (-NH₂), Carboxylic Acid (-COOH), Benzimidazole ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B3031915 5-Amino-1H-benzimidazole-6-carboxylic acid CAS No. 863216-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUKNYKTXCZOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669074
Record name 5-Amino-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863216-51-7
Record name 5-Amino-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1H-1,3-benzodiazole-5-carboxylic acid
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Synthetic Methodologies and Reaction Pathways of 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Strategic Synthesis of 5-Amino-1H-benzimidazole-6-carboxylic Acid and Key Intermediates

The construction of the this compound core and its subsequent modification rely on established and innovative synthetic routes. These pathways provide access to the foundational molecule and its derivatives, enabling further exploration of its chemical space.

A common and established method for the synthesis of benzimidazole-5(6)-carboxylic acids and their esters involves a multi-step sequence starting from appropriately substituted o-phenylenediamines. semanticscholar.org One such route to obtain the methyl ester of the title compound can be envisioned through the following steps:

Nitration: The synthesis can commence with a suitable benzene (B151609) derivative, which is first nitrated to introduce a nitro group that will later be reduced to the key amino functionality. For instance, a substituted toluene can be nitrated to introduce a nitro group at a position that will become the 5-amino group.

Oxidation: The methyl group of the nitrated toluene derivative can then be oxidized to a carboxylic acid.

Esterification: The resulting carboxylic acid is then esterified to the methyl ester.

Further Nitration: A second nitro group is introduced, which will become part of the benzimidazole (B57391) ring.

Reduction: Both nitro groups are then reduced to amino groups to form a diamino methyl benzoate derivative.

Cyclization: The diamino compound is then cyclized with a suitable one-carbon synthon, such as formic acid or one of its derivatives, to form the benzimidazole ring.

A more direct approach involves the condensation of methyl 3,4-diaminobenzoate with substituted phenyl or phenoxyacetic acid chlorides to form mono-amide derivatives. semanticscholar.org These intermediates are then cyclized to the corresponding methyl benzimidazolecarboxylates in the presence of zinc chloride and dry hydrogen chloride gas. semanticscholar.org The resulting ester can then be hydrolyzed to the carboxylic acid if desired. semanticscholar.org

Another synthetic strategy involves a one-pot reductive cyclization. For example, ethyl 4-(methylamino)-3-nitrobenzoate can be reacted with an appropriate aldehyde in the presence of a reducing agent like sodium dithionite in a solvent such as DMSO. medcraveonline.com This method allows for the simultaneous reduction of the nitro group and cyclization to form the benzimidazole ring. medcraveonline.com

StepReactionKey Reagents and ConditionsIntermediate/Product
1Amide FormationMethyl 3,4-diaminobenzoate, Acid ChlorideMono-amide derivative
2CyclizationZnCl2, HCl (gas)Methyl benzimidazolecarboxylate
3Hydrolysis (optional)Alkaline conditionsBenzimidazole carboxylic acid

The carboxylic acid group at the 6-position of the this compound is a versatile handle for further derivatization. Common transformations include the formation of esters, amides, and other carboxylic acid derivatives.

The synthesis of various ester derivatives can be achieved through standard esterification procedures, such as the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. analis.com.my For instance, the reaction of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of concentrated sulfuric acid yields the corresponding ethyl ester. analis.com.my

Amide bond formation is another prevalent modification. This can be accomplished by coupling the carboxylic acid with a primary or secondary amine using a variety of coupling agents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are effective for this transformation. clearsynth.com The choice of coupling agent can influence the reaction rate, with HATU often providing faster conversions for aliphatic acids. clearsynth.com

The amino group at the 5-position and the N-H of the imidazole (B134444) ring are primary sites for further functionalization. These reactions allow for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the molecule.

N-Alkylation and N-Arylation: The nitrogen atoms of the benzimidazole ring can be alkylated or arylated. For instance, the imidazole ring can be substituted with benzyl or p-fluorobenzyl bromide in an alkaline medium. semanticscholar.org N-alkylation of the exocyclic amino group can also be achieved, though it may require protective group strategies to ensure selectivity. sioc-journal.cn

Acylation: The 5-amino group can be acylated to form the corresponding amides. This reaction is typically carried out using an acid chloride or anhydride in the presence of a base.

Schiff Base Formation: The 5-amino group can undergo condensation with various aromatic aldehydes to form Schiff bases (imines). This reaction provides a straightforward method for introducing diverse aromatic moieties. For example, 5-amino-1H-benzo[d]imidazole-2-thiol can be reacted with different aromatic aldehydes to yield the target 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. researchgate.net

Advanced Synthetic Transformations and Analog Generation

To explore the structure-activity relationship of this compound derivatives, advanced synthetic methods are employed to generate stereoisomers and isotopically labeled analogs.

While there is a lack of specific literature on the asymmetric synthesis of this compound, general principles of asymmetric synthesis can be applied to its derivatives. Chiral auxiliaries or catalysts can be used to introduce stereocenters in a controlled manner. For instance, chiral benzimidazole-derived guanidines have been used as organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds. google.com

The resolution of racemic mixtures of chiral benzimidazole derivatives is a more commonly reported approach. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating enantiomers. Amylose-based columns, such as Chiralpak AD, have been successfully used for the enantioseparation of benzimidazole derivatives. nih.govnih.gov The choice of mobile phase, often a mixture of n-hexane and an alcohol like 2-propanol, is critical for achieving good resolution. nih.gov

Capillary electrophoresis (CE), particularly electrokinetic chromatography (EKC) with chiral selectors, is another effective method. Sulfated and highly sulfated cyclodextrins have been shown to be excellent chiral selectors for the baseline separation of chiral benzimidazole derivatives. semanticscholar.org

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferReference
HPLCChiralpak AD (amylose-based)n-hexane/2-propanol nih.gov
CE-EKCSulfated β-cyclodextrinsPhosphate buffer (pH 2.5) semanticscholar.org

Isotopic labeling, particularly with deuterium, is a valuable tool for mechanistic studies and for use as internal standards in analytical methods. chem-station.commdpi.com Deuterium-labeled compounds can exhibit a kinetic isotope effect, which can provide insights into reaction mechanisms. chem-station.com

A common strategy for deuterating aromatic rings is through acid-catalyzed H-D exchange in the presence of a deuterium source like D₂O. For example, 1,2-phenylenediamine, a precursor for benzimidazoles, can be exhaustively deuterated by heating in an acidic aqueous medium. sioc-journal.cn This method allows for the incorporation of deuterium onto the benzene ring of the benzimidazole precursor, which would be retained in the final product.

Palladium-catalyzed H-D exchange reactions are also effective. mdpi.com A Pd/C catalyst in the presence of aluminum and D₂O can facilitate the selective deuteration of various functional groups, including anilines and esters, which are relevant to the structure of this compound. mdpi.com Partial isotopic labeling can also be used to distinguish between regioisomers in C-H functionalization reactions. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be efficiently achieved through various catalytic methods. These approaches offer advantages such as improved reaction rates, higher yields, and milder reaction conditions compared to traditional synthetic routes. Catalysts play a pivotal role in activating the functional groups of the benzimidazole core, namely the amino and carboxylic acid moieties, to facilitate the formation of new chemical bonds.

Lewis acids, such as erbium triflate (Er(OTf)₃), have been shown to be effective catalysts in the synthesis of benzimidazole derivatives. The electronic properties of the reactants can significantly influence the reaction pathway. For instance, in the condensation of o-phenylenediamines with aldehydes, the use of a catalyst can selectively lead to the formation of either 1,2-disubstituted or 2-monosubstituted benzimidazoles depending on the electronic nature of the aldehyde. beilstein-journals.orgnih.gov

Transition metal catalysts, particularly those based on copper, are widely employed in the N-arylation of aminobenzimidazoles. For example, copper(II) acetate in the presence of a base like N,N,N',N'-tetramethylethylenediamine (TMEDA) can catalyze the coupling of aryl boronic acids with 2-aminobenzimidazoles, leading to the formation of N-aryl derivatives in good yields. nih.gov

The carboxylic acid group of this compound can be activated for amidation and esterification reactions using various coupling agents and catalysts. While specific catalytic examples for the direct functionalization of this compound are not extensively documented in the readily available literature, general catalytic methods for the amidation and esterification of carboxylic acids can be applied. For instance, N-acylbenzotriazoles can be used to acylate sulfonamides in the presence of sodium hydride, suggesting a potential route for the N-acylation of the amino group in the target molecule. researchgate.net

Below is a table summarizing various catalytic approaches that could be adapted for the synthesis of derivatives of this compound, based on reactions with similar benzimidazole structures.

Catalyst/ReagentReaction TypeSubstratesProduct TypeYield (%)Reference
Er(OTf)₃Condensationo-phenylenediamine (B120857), electron-rich aldehydes1,2-disubstituted benzimidazolesHigh beilstein-journals.orgnih.gov
Cu(OAc)₂·H₂O / TMEDAN-arylation5-bromo-2-aminobenzimidazole, aryl boronic acidsN-aryl-5-bromo-2-aminobenzimidazolesGood nih.gov
ZnFe₂O₄ (nano-catalyst)Condensationo-phenylenediamine, aromatic aldehydes2-substituted benzimidazoles88-92 ichem.md
HBTUAmidationCarboxylic acids, o-phenylenediamine2-substituted benzimidazolesHigh nih.gov
NaHN-acylationSulfonamides, N-acylbenzotriazolesN-acylsulfonamides76-100 researchgate.net

Mechanistic Investigations of Synthetic Reactions Involving this compound

The formation of the benzimidazole ring from o-phenylenediamines and carboxylic acids or their derivatives, known as the Phillips-Ladenburg synthesis, proceeds through a condensation and subsequent intramolecular cyclization mechanism. The reaction is typically acid-catalyzed.

The general mechanism involves the initial formation of an amide intermediate from the reaction of one of the amino groups of the o-phenylenediamine with the carboxylic acid. This is followed by an acid-catalyzed intramolecular nucleophilic attack of the second amino group on the carbonyl carbon of the amide. The resulting tetrahedral intermediate then undergoes dehydration to form the imidazole ring, leading to the final benzimidazole product.

Theoretical calculations have been employed to understand the electronic effects of substituents on the reaction pathway. For instance, in the reaction with aldehydes, electron-rich aldehydes coordinate more effectively with a Lewis acid catalyst, promoting the formation of double-condensation products. In contrast, electron-deficient aldehydes may favor the formation of mono-condensation products. beilstein-journals.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For 5-Amino-1H-benzimidazole-6-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a suitable deuterated solvent such as DMSO-d₆, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic, imidazole (B134444), and functional group protons.

The two protons on the benzene (B151609) ring (H-4 and H-7) are in electronically different environments and, being isolated from other protons, are expected to appear as singlets. The proton of the imidazole ring (H-2) would also appear as a singlet. Protons attached to heteroatoms (N-H and O-H) are exchangeable and typically appear as broad singlets, whose chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-7 ~7.5 - 7.8 Singlet (s)
H-4 ~6.8 - 7.1 Singlet (s)
H-2 ~8.0 - 8.2 Singlet (s)
Imidazole N-H ~12.0 - 12.5 Broad Singlet (br s)
Carboxyl -COOH ~11.0 - 13.0 Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and hybridization state. The molecule possesses eight unique carbon atoms, and their expected chemical shifts are influenced by the attached functional groups and their position within the heterocyclic ring system. The carboxylic acid carbonyl carbon is expected to be the most deshielded, appearing furthest downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6 (Carboxylic Acid) ~168 - 172
C-2 ~142 - 145
C-5 (Amino-substituted) ~140 - 143
C-7a ~135 - 138
C-3a ~130 - 134
C-6 (Carboxyl-substituted) ~120 - 125
C-7 ~115 - 118

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the structural assembly by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet aromatic protons H-4 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is crucial for the definitive assignment of protonated carbons. Expected correlations would be observed between H-4 and C-4, H-7 and C-7, and H-2 and C-2, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds. Key correlations would be expected that confirm the fusion of the benzene and imidazole rings and the positions of the substituents. For example, the H-7 proton would show correlations to the quaternary carbons C-5 and C-3a, as well as the carboxyl-substituted C-6. The H-2 proton would show correlations to the bridgehead carbons C-3a and C-7a, confirming the imidazole ring structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum is a plot of absorbance versus wavenumber. The key functional groups of this compound—amino, carboxylic acid, and the benzimidazole (B57391) core—exhibit characteristic absorption bands. The O-H stretch of the carboxylic acid and the N-H stretches of the imidazole and amino groups are expected to create a very broad absorption band in the high-frequency region.

Table 3: Predicted IR Absorption Bands for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch Amino (-NH₂) 3500 - 3300 Medium
N-H Stretch Imidazole (>N-H) 3300 - 3100 (Broad) Medium
O-H Stretch Carboxylic Acid (-COOH) 3300 - 2500 (Very Broad) Strong
C=O Stretch Carboxylic Acid (-COOH) 1700 - 1680 Strong
N-H Bending Amino (-NH₂) 1650 - 1580 Medium-Strong
C=N and C=C Stretching Aromatic/Imidazole Rings 1620 - 1450 Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It relies on changes in the polarizability of a molecule during vibration. Non-polar, symmetric bonds often produce strong Raman signals. The spectrum is particularly useful for identifying the skeletal vibrations of the aromatic and heterocyclic rings, often referred to as the "fingerprint" region. For the target molecule, strong signals are expected for the symmetric breathing modes of the benzimidazole ring system.

Table 4: Predicted Raman Scattering Bands for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching Amino (-NH₂) 3500 - 3300 Weak
C=O Stretching Carboxylic Acid (-COOH) 1700 - 1680 Medium
Ring Breathing/Stretching Benzimidazole Ring 1610 - 1580 Strong
Ring C-C Stretching Benzene Ring ~1530 Strong
C-N Stretching Amino (-NH₂) 1300 - 1250 Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Theoretical HRMS Data for this compound

Property Value
Molecular Formula C₈H₇N₃O₂

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, quantification, and structural elucidation of compounds in complex mixtures. This technique would be instrumental in assessing the purity of this compound and for studying its fragmentation pathways.

In a typical LC-MS/MS experiment, the parent ion (protonated molecule, [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Given the structure of this compound, which contains a carboxylic acid group, an amino group, and a benzimidazole core, predictable fragmentation patterns can be anticipated. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org The amino group could be lost as ammonia (B1221849) (NH₃, 17 Da). nih.gov The benzimidazole ring itself is relatively stable, but fragmentation could occur through cleavage of the imidazole ring.

Table 2: Predicted Fragmentation Patterns for this compound in MS/MS

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
178.0616 ([M+H]⁺) 161.0555 NH₃ (Ammonia)
178.0616 ([M+H]⁺) 160.0510 H₂O (Water)

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The benzimidazole ring system, being aromatic, is expected to exhibit characteristic UV absorption bands. The presence of the amino and carboxylic acid groups as auxochromes will influence the position and intensity of these absorptions.

Benzimidazole itself exhibits absorption maxima around 243 nm, 274 nm, and 279 nm. nist.gov The presence of the amino group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) on the benzene ring of the benzimidazole moiety is expected to cause a bathochromic (red) shift in the absorption maxima due to extended conjugation and intramolecular charge transfer possibilities. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions. A detailed analysis of the UV-Vis spectrum of this compound would be necessary to assign these transitions definitively.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Solvates

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported, studies on similar benzimidazole derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of 5-Amino-1H-benzimidazole-2(3H)-thione reveals that the benzimidazole ring is essentially planar and that extensive intermolecular hydrogen bonding occurs. researchgate.netnih.gov Similarly, the crystal structure of a silver complex of 1H-benzimidazole-5,6-dicarboxylic acid demonstrates the planarity of the benzimidazole core and the involvement of the carboxylic acid groups in coordination and hydrogen bonding. nih.gov It is anticipated that the crystal structure of this compound would also feature a planar benzimidazole system with the amino and carboxylic acid groups participating in a network of intermolecular hydrogen bonds, potentially leading to the formation of dimers or more extended supramolecular architectures.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-amino-1H-benzimidazole-5-carboxylic acid
5-Amino-1H-benzimidazole-2(3H)-thione
1H-benzimidazole-5,6-dicarboxylic acid

Conformational Analysis and Isomerism of 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Tautomeric Forms and Equilibrium Studies of 5-Amino-1H-benzimidazole-6-carboxylic Acid

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a fundamental characteristic of benzimidazole (B57391) and its derivatives. encyclopedia.pub This process typically involves the migration of a proton. nih.gov For this compound, the principal tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. This results in two primary tautomeric forms, often designated as the 5-amino and 6-amino forms, which are chemically equivalent due to the molecule's symmetry but represent distinct positions of the mobile proton.

The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the benzimidazole core. nih.gov In solution, a rapid proton exchange between the nitrogen atoms typically leads to a time-averaged structure. However, in the solid state, the molecule is usually locked into one predominant tautomeric form.

Studies on related benzimidazole derivatives provide insight into the factors governing tautomeric preference. For instance, research on substituted benzimidazole-2-thiones has shown that the thione form is generally more stable than the thiol tautomer. researchgate.net Similarly, investigations into other 4-substituted imidazoles have confirmed that electron-donating or electron-accepting groups can shift the equilibrium to favor one tautomer over the other. researchgate.net While specific equilibrium constants for this compound are not extensively documented, the principles derived from analogous systems suggest a delicate balance between its potential tautomeric forms.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Description
This compound Proton resides on the N1 atom.
6-Amino-1H-benzimidazole-6-carboxylic acid Proton resides on the N3 atom.

Analysis of Crystalline Polymorphs and Solvates

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. The study of these forms is critical as different polymorphs and solvates can exhibit distinct physical properties.

The this compound molecule possesses multiple functional groups capable of forming strong intermolecular hydrogen bonds, including the carboxylic acid group, the amino group, and the N-H and N sites of the imidazole ring. This high capacity for hydrogen bonding creates a strong potential for the formation of various crystalline polymorphs and solvates.

While a comprehensive polymorphic screen of this compound is not widely published, studies on related compounds highlight the structural diversity possible. For example, 5-Amino-1H-benzimidazole-2(3H)-thione has been shown to crystallize with two independent molecules in the asymmetric unit, which form complex hydrogen-bonded networks. nih.govresearchgate.net The formation of different polymorphs can be highly sensitive to crystallization conditions such as solvent, temperature, and relative humidity. nih.gov It has been demonstrated that desolvation of solvated crystal forms can provide a route to novel polymorphs that may not be obtainable directly from solution. nih.gov

Conformational Landscape Exploration via Spectroscopic and Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the plane of the benzimidazole ring.

The conformational landscape of such molecules is typically explored using a combination of spectroscopic techniques and computational modeling. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is a powerful tool for studying molecular structure and dynamics in solution. chemicalbook.com Dynamic NMR studies can be used to probe the energy barriers to bond rotation and to investigate tautomeric equilibria. encyclopedia.pub

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the functional groups and their hydrogen-bonding environments, which can differ between conformers and polymorphs.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries, relative energies, and spectroscopic properties of different conformers. mdpi.com By performing a potential energy surface scan, where the dihedral angle of the carboxylic acid group is systematically varied, the most stable conformers (energy minima) and the transition states for their interconversion can be identified. mdpi.com

Ab initio Calculations: These methods, based on first principles of quantum mechanics, can also be employed for high-accuracy calculations of molecular geometries and energies.

Table 2: Methods for Conformational Analysis

Method Application Key Findings
Spectroscopic
NMR Spectroscopy Elucidation of molecular structure in solution, study of dynamic processes. Chemical shifts and coupling constants confirm the chemical structure; dynamic NMR can quantify rotational barriers and tautomeric exchange rates. encyclopedia.pub
IR/Raman Spectroscopy Identification of functional groups and intermolecular interactions (e.g., hydrogen bonding). Vibrational frequencies can differentiate between polymorphs and conformers based on their distinct hydrogen bonding patterns. iu.edu.sa
Computational
Density Functional Theory (DFT) Calculation of optimized geometries, relative energies of conformers, and prediction of spectroscopic data. mdpi.com Identifies low-energy conformers, transition states, and the rotational energy barrier of the carboxylic acid group. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Amino-1H-benzimidazole-6-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to determine various molecular properties.

Detailed investigations into the related compound, 5-benzimidazole carboxylic acid, using DFT with basis sets like B3LYP/6-31G**, have been conducted to analyze its structural, thermodynamic, and electronic characteristics. researchgate.net Such studies involve the analysis of Natural Bond Orbitals (NBO) to understand intramolecular electronic interactions and their stabilization energies. For instance, in the 5-benzimidazole carboxylic acid molecule, a significant interaction between the lone pair of a nitrogen atom and an antibonding C=N orbital (nN→π*C=N) results in substantial molecular stabilization. researchgate.net

The electronic structure of benzimidazole (B57391) derivatives is influenced by substituent groups. In 5-amino-1-methyl-1H-benzimidazole, it has been shown that the lone-pair electrons on the amino group's nitrogen atom participate in conjugation with the π system of the ring, which in turn affects the charge distribution across the heterocycle. nih.gov

Reactivity descriptors derived from the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov For 5-benzimidazole carboxylic acid, the frontier orbital energy gap has been calculated to be approximately 5.2742 eV, indicating high stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic sites on the molecule. These maps visualize the charge distribution and are used to predict sites for intermolecular interactions. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Related Benzimidazole Derivative

Property Calculated Value Significance
HOMO-LUMO Gap 5.2742 eV Indicates high kinetic stability and low chemical reactivity. researchgate.net
Stabilization Energy (nN→π*C=N) 43.32 kJ mol⁻¹ Shows strong intramolecular charge transfer and electronic stabilization. researchgate.net
Electrostatic Potential Limits +1.435e × 10⁻² to -1.435e × 10⁻² Defines the regions susceptible to nucleophilic and electrophilic attack. researchgate.net

Data based on calculations for 5-benzimidazole carboxylic acid. researchgate.net

Density Functional Theory (DFT) Studies on Ground and Excited States

DFT and its time-dependent extension (TD-DFT) are powerful methods for investigating the properties of molecules in both their ground and electronically excited states. These calculations provide insights into dipole moments, electronic transitions, and photophysical properties.

For amino-benzimidazole derivatives, studies have shown that the dipole moment in the excited state (μe) is typically higher than that of the ground state (μg). researchgate.net This difference is significant as it affects the molecule's interaction with polar solvents and its solvatochromic behavior. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G+(d)), are performed to support and interpret experimental results. researchgate.net

TD-DFT calculations are essential for optimizing the geometry of the first excited state (S1) and for computing electronic absorption and emission spectra. nih.gov These theoretical spectra can then be compared with experimental UV-Vis and fluorescence data. For several benzimidazole compounds, a good correspondence between computed fluorescence spectra and experimental values has been achieved, validating the theoretical approach. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govjksus.org

MD simulations, often run for nanoseconds, can reveal the dynamic evolution of a system. acs.org Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of molecular complexes. nih.govjksus.org These simulations are particularly useful in studying how benzimidazole derivatives bind to proteins, providing insights into the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov

The intermolecular interactions of benzimidazole derivatives have been explored using techniques like Hirshfeld surface analysis, which helps to visualize and quantify interactions such as O—H⋯N and C—H⋯π hydrogen bonds. nih.gov The presence of both carboxylic acid and amino groups on this compound suggests the potential for forming strong hydrogen bonds, which can influence its solubility and binding affinity. iiarjournals.orgmdpi.com

Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives

Interaction Type Description Significance
O—H⋯N Hydrogen bond between a hydroxyl group and a nitrogen atom. Crucial for forming chains and networks in the solid state. nih.gov
O—H⋯O Hydrogen bond involving oxygen atoms. Important for interactions with solvent molecules and other functional groups. nih.gov
C—H⋯π Weak hydrogen bond between a C-H bond and a π system. Contributes to the stability of crystal packing and ligand-protein binding. nih.gov

Based on studies of substituted benzimidazoles. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra. DFT calculations are widely used to predict vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra.

For related compounds like 1H-benzimidazole-2-carboxylic acid, researchers have calculated harmonic vibrational frequencies using DFT (e.g., B3LYP/6-311++G(d,p)) and compared them with experimental FT-IR and FT-Raman spectra. researchgate.netdergipark.org.trdergipark.org.tr A good agreement between the calculated and observed frequencies, often achieved with the use of scaling factors, confirms the accuracy of the computational model and aids in the precise assignment of vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts for benzimidazole derivatives have shown consistent agreement with experimental data, providing a powerful tool for structural elucidation. researchgate.netmdpi.com

TD-DFT is also used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. The comparison of theoretical and experimental UV-Vis spectra helps in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). nih.govatlantis-press.com

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Benzimidazole Derivative

Spectroscopic Technique Experimental Observation Computational Prediction
FT-IR (N-H stretch) ~3200-3500 cm⁻¹ Calculated frequencies often show good agreement after scaling. researchgate.net
¹H NMR (Aromatic CH) ~7.1-7.8 ppm GIAO calculations provide chemical shifts consistent with experimental values. nih.govmdpi.com
¹³C NMR (C=N) ~141 ppm DFT calculations accurately predict the chemical shifts of ring carbons. nih.gov

Representative data from studies on various benzimidazole derivatives. researchgate.netnih.govmdpi.com

Computational Approaches for Reaction Mechanism Elucidation

Computational methods are increasingly used to explore the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. While specific reaction mechanism studies for this compound are not widely published, the methodologies are well-established for related compounds.

DFT calculations are the workhorse for mapping out potential energy surfaces of reactions. By locating transition state structures and calculating their energies, chemists can determine activation barriers and predict the most favorable reaction pathways. rsc.org This approach has been used to understand the synthesis and degradation mechanisms of various heterocyclic compounds. researchgate.netnih.gov For example, understanding the degradation of carbendazim (B180503) to amino-benzimidazole involves analyzing bond orders and reaction energetics to identify the most likely cleavage points. researchgate.net

Computational studies can also elucidate the role of non-covalent interactions in catalysis and reaction pathways, a trend of growing importance in the field. rsc.org For a molecule like this compound, computational studies could be employed to investigate its synthesis, potential metabolic pathways, or its role in chemical reactions such as condensation or cyclization.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Ligand Design Principles and Coordination Modes of 5-Amino-1H-benzimidazole-6-carboxylic Acid

The design of this compound as a ligand is predicated on the strategic placement of multiple functional groups, each contributing distinct chemical properties. This multitopic linker is composed of three key components: the benzimidazole (B57391) ring, the carboxylate group, and the amino group.

Benzimidazole Core: The imidazole (B134444) portion of the benzimidazole ring contains two nitrogen atoms. The pyridinic-type nitrogen is a strong coordination site for metal ions. The pyrrolic-type nitrogen can also participate in coordination after deprotonation, allowing the ligand to bridge multiple metal centers. This dual N-donor capability is fundamental to forming extended network structures.

Carboxylate Group: The carboxylic acid moiety is a classic functional group in MOF chemistry. Upon deprotonation, it becomes a carboxylate, offering a rich variety of coordination modes. It can bind to a single metal ion (monodentate), chelate a single metal ion (bidentate), or bridge two or more metal centers (bridging bidentate). nih.gov This versatility heavily influences the final dimensionality and topology of the resulting coordination polymer. nih.gov

Amino Group: The amino (-NH2) group attached to the benzene (B151609) ring primarily acts as a functional decoration. While it can coordinate to metal centers, it often remains uncoordinated, pointing into the pores of a resulting MOF. This is highly desirable as the basic amino groups can serve as active sites for post-synthetic modification, selective gas adsorption (particularly for acidic gases like CO2), and catalysis. rsc.org Furthermore, the presence of an amino group on a carboxylate-based linker has been shown to accelerate the formation of crystalline MOFs, even in aqueous solutions at room temperature. semanticscholar.orgnih.govnih.gov

The combination of these groups allows for a high degree of structural control. The ligand can adopt various conformations and coordination modes, leading to a diverse range of potential architectures, from discrete molecular complexes to one-, two-, or three-dimensional coordination polymers.

Table 1: Potential Coordination Modes of this compound

Functional Group(s) InvolvedCoordination ModeDescriptionPotential Structural Role
CarboxylateMonodentateOne oxygen atom coordinates to a metal center.Terminal ligand, network termination.
CarboxylateBidentate ChelatingBoth oxygen atoms coordinate to the same metal center.Forms stable metal-ligand rings.
CarboxylateBidentate Bridging (Syn-Syn)Both oxygen atoms bridge two metal centers.Forms paddle-wheel or dimeric secondary building units (SBUs).
CarboxylateBidentate Bridging (Syn-Anti)Both oxygen atoms bridge two metal centers in a different geometry.Leads to chain or layer formation.
Imidazole NitrogenMonodentateThe pyridinic nitrogen atom coordinates to a metal center.Primary linking point for network extension.
Imidazole + CarboxylateChelatingThe pyridinic nitrogen and one carboxylate oxygen coordinate to the same metal center.Forms a stable five- or six-membered ring.
Imidazole + CarboxylateBridgingThe nitrogen and carboxylate groups coordinate to different metal centers.Cross-links chains or layers, increasing dimensionality.

Synthesis and Structural Diversity of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and MOFs with ligands like this compound typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the final product.

While crystal structures incorporating this specific ligand are not widely reported, the structural diversity achieved with analogous ligands is vast and indicative of its potential. By reacting related benzimidazole-carboxylate linkers with various transition metals (e.g., Zn(II), Cd(II), Co(II), Ni(II)), researchers have synthesized a wide array of structures. rsc.org The final architecture is influenced by factors such as the metal ion's coordination geometry, the solvent system, temperature, and the presence of auxiliary ligands. For instance, studies on 5-(benzimidazole-1-yl)isophthalic acid have yielded different 3D network structures with Cd(II), Zn(II), and Co(II). rsc.orgresearchgate.net The use of mixed-ligand systems, incorporating both a benzimidazole-carboxylate and a secondary nitrogen-donor spacer, can further diversify the resulting topologies, leading to 1D chains, 2D layers, or complex interpenetrated 3D frameworks. nih.gov

Table 2: Examples of MOFs Synthesized from Analogous Benzimidazole-Carboxylate Ligands

Metal IonLigandFormula ExampleDimensionality/TopologyReference
Cd(II)5-(benzimidazole-1-yl)isophthalic acid[Cd(bipa)]n3D Network rsc.orgresearchgate.netsemanticscholar.org
Zn(II)5-(benzimidazole-1-yl)isophthalic acid{[Zn2(bipa)2]·2C2H5OH}n3D Network rsc.orgresearchgate.netsemanticscholar.org
Co(II)5-(benzimidazole-1-yl)isophthalic acid{[Co(bipa)]·C2H5OH}n3D Network rsc.orgresearchgate.netsemanticscholar.org
Ni(II)5-(benzimidazole-1-yl)isophthalic acid{[Ni(bipa)2]·2DMA}n3D Network rsc.orgresearchgate.netsemanticscholar.org
Co(II)4,4'-oxybis(benzoic acid) + 4,4'-bis(1-imidazolyl)biphenyl[Co(obba)(bimb)·(obbaH2)]n3D Interpenetrating Network nih.gov

Potential for Catalytic Applications within Metal-Organic Frameworks

The inherent properties of MOFs—high surface area, tunable porosity, and chemically accessible active sites—make them highly attractive as heterogeneous catalysts. MOFs built using this compound are expected to possess significant catalytic potential for several reasons.

First, the metal nodes within the framework can function as Lewis acid sites. For example, the Zn4O clusters in the iconic MOF-5 act as Lewis acids, catalyzing reactions such as Friedel-Crafts alkylation and the synthesis of cyclic carbonates from CO2 and epoxides. nih.gov

Second, the uncoordinated amino groups on the ligand provide accessible Lewis base sites. This combination of Lewis acid (metal) and Lewis base (amino) sites within a single framework can facilitate bifunctional catalysis for a range of organic transformations. rsc.org Amine-functionalized MOFs have shown promise in base-catalyzed reactions and in enhancing CO2 capture and subsequent catalytic conversion. rsc.orgrsc.org

Third, the benzimidazole core itself is a privileged scaffold in medicinal chemistry and can be synthesized catalytically. MOFs have been successfully employed as catalysts for the synthesis of benzimidazole derivatives, indicating a synergy between the framework and the target molecule. researchgate.netchemmethod.com A MOF constructed from a benzimidazole-based ligand could potentially catalyze its own formation or similar transformations. Furthermore, MOFs containing imidazole and carboxylate functionalities have demonstrated activity in photocatalysis, such as for CO2 reduction or dye degradation. nih.gov

Table 4: Potential Catalytic Applications of MOFs Incorporating this compound

Potential ApplicationEnabling Feature(s)Related ExampleReference
Lewis Acid Catalysis (e.g., Friedel-Crafts)Exposed metal sites at SBUsMOF-5 catalyzes various organic transformations. nih.gov
Lewis Base Catalysis (e.g., Knoevenagel)Pendant amino groups within poresAmine-functionalized MOFs are known base catalysts. rsc.org
CO2 ConversionBasic amino groups for CO2 capture; metal sites for activationMOF-5 and amine-functionalized MOFs catalyze CO2 cycloaddition. nih.gov
Photocatalysis (e.g., CO2 reduction, dye degradation)Aromatic ligand for light harvesting; metal cluster for redox activityA Cd-based MOF with imidazole and carboxylate ligands shows photocatalytic activity. nih.gov
Synthesis of HeterocyclesAcid/base sites and confined pore environmentMIL-53(Fe) catalyzes the synthesis of benzimidazole derivatives. chemmethod.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Amino 1h Benzimidazole 6 Carboxylic Acid Derivatives

Modulation of Biological Activity through Targeted Structural Modifications of the Benzimidazole (B57391) Core

Structure-Activity Relationship (SAR) studies reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are critical in modulating the biological activity of its derivatives. nih.govnih.gov The electron-rich nitrogen heterocycle structure of benzimidazole facilitates the formation of various weak interactions with therapeutic targets, allowing for a broad spectrum of pharmacological effects. nih.gov

Modifications at the C2 position have been extensively studied. For instance, substituting this position with different heterocyclic rings such as thiophene, furan, or pyrrole (B145914) has been shown to produce compounds with significant antifungal and antiproliferative activity. nih.gov One SAR study indicated that a compound bearing a pyrrole heterocycle at the C2 position was the most effective multifunctional derivative in its series, highlighting its potential for drug development. nih.gov

Alterations at the C5 and C6 positions also play a crucial role. The nature of the substituent at the C5 position can determine the compound's inhibitory profile. For example, a lipophilic group at this position tends to favor COX-1 inhibition, whereas a hydrophilic group enhances COX-2 inhibition. nih.gov Similarly, a study on benzimidazole-based inhibitors of ERK5 phosphorylation noted the potential utility of variations at the 6-position for achieving selective inhibition. nih.gov The broad pharmacological profile of benzimidazole and its derivatives is well-documented, with substitutions at the 1, 2, 5, and/or 6 positions leading to agents with distinct medicinal properties, including anti-cancer activity. nih.gov

Impact of Carboxylic Acid Derivatization on Ligand-Target Interactions

The carboxylic acid group at the C5 or C6 position is a key functional handle for derivatization, significantly impacting how the resulting molecules interact with their biological targets. Converting the carboxylic acid to esters or amides can profoundly alter binding affinity and selectivity. nih.govnih.gov

In the development of serotonin (B10506) receptor antagonists, new benzimidazole-4-carboxamides and -carboxylates were synthesized and evaluated. nih.gov SAR analysis revealed that for high affinity and selectivity for 5-HT4 receptors, a voluminous substituent on the basic nitrogen atom of the amino moiety and a specific distance (approximately 8.0 Å) from this nitrogen to the aromatic ring were crucial. nih.gov This demonstrates how derivatization of the carboxylic acid into specific amides and esters can fine-tune the geometry and electronic properties of the ligand to fit precisely into the receptor's binding pocket.

Similarly, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides were assessed for 5-HT3 antagonistic activity. nih.gov The study found that amidic derivatives were approximately 10 times more active than the corresponding ester derivatives, suggesting that the amide linkage provides more favorable interactions, possibly through hydrogen bonding, with the 5-HT3 receptor. nih.gov Research on benzimidazole-5-carboxylic acid derivatives as topoisomerase II inhibitors also highlights the importance of this functional group in creating potent anti-cancer agents. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., MEK1/2, ERK phosphorylation inhibition mechanisms)

Derivatives of benzimidazole have been identified as potent inhibitors of key enzymes in cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancers. patsnap.com This pathway involves a cascade of phosphorylation events (RAS-RAF-MEK-ERK), and its inhibition is a major therapeutic strategy. patsnap.com

Benzimidazole-based compounds can function as inhibitors of MEK1/2, the upstream kinases that activate ERK1/2. nih.govnih.gov By binding to MEK1/2, these inhibitors prevent the phosphorylation and subsequent activation of ERK1/2. patsnap.com Activated ERK proteins would normally translocate to the nucleus to phosphorylate transcription factors, driving cell proliferation and survival. patsnap.com Therefore, MEK1/2 inhibition effectively halts these downstream signals. nih.gov

The mechanism of ERK inhibition involves blocking its phosphorylation. nih.gov In some cancers, resistance to certain chemotherapies is mediated by an ERK-1/2-dependent activation of heat shock factor-1 (HSF1). nih.gov Studies have shown that inhibiting the upstream kinase MEK-1/2 with specific inhibitors can attenuate the phosphorylation of both ERK-1/2 and HSF1, significantly enhancing the cytotoxicity of benzimidazole-based drugs. nih.gov This highlights a dual benefit of targeting this pathway: direct inhibition of proliferation signals and overcoming certain drug resistance mechanisms. By targeting the final nodes of the MAPK pathway, ERK inhibitors may also overcome resistance mechanisms that affect upstream components like RAS and RAF. patsnap.com

Mechanistic Basis of Pro-Apoptotic Activity and Caspase-3 Activation as Implied by Structural Similarity to Derivatives

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.goviiarjournals.org This process is often mediated through the activation of a cascade of enzymes called caspases. frontiersin.orgnih.gov

The pro-apoptotic activity of benzimidazole derivatives often involves the activation of both initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3). frontiersin.orgnih.govnih.gov For example, certain benzimidazole/1,2,3-triazole hybrids have been shown to significantly increase the levels of activated caspase-3 and caspase-8 in cancer cells. frontiersin.orgnih.gov The activation of caspase-3 is a critical step in the apoptotic pathway, as it is responsible for cleaving key cellular proteins, such as PARP, leading to the characteristic morphological changes of apoptosis. iiarjournals.org

Studies on specific benzimidazole derivatives have quantified this effect. For instance, treatment of MCF-7 breast cancer cells with compound 10e, a benzimidazole/1,2,3-triazole hybrid, resulted in a 12-fold increase in active caspase-3 expression. frontiersin.orgnih.gov Another compound, 6i, led to a 9-fold increase in caspase-3 levels. frontiersin.orgnih.gov This activation of the caspase cascade is a common mechanistic basis for the pro-apoptotic activity observed across a range of structurally related benzimidazole compounds, including pentacyclic derivatives and those used as antiparasitic agents like fenbendazole. iiarjournals.orgresearchgate.net The process can be triggered by various upstream events, including mitochondrial injury or the inhibition of key survival kinases. iiarjournals.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 5-Amino-1H-benzimidazole-6-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a starting material for complex molecule synthesis are not extensively documented in a review of the available literature, the general synthetic utility of the benzimidazole (B57391) scaffold is well-established. Benzimidazole derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their ability to interact with various biological macromolecules. medcraveonline.comnih.gov

The synthesis of the benzimidazole core itself is a common practice in organic chemistry, often achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netrsc.orgnih.gov The presence of both an amino group and a carboxylic acid on the this compound molecule offers multiple reaction sites for further elaboration:

The amino group can undergo acylation, alkylation, or be converted into a diazonium salt for subsequent nucleophilic substitution, allowing the introduction of a wide array of functional groups.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling peptide-like couplings or the attachment of other molecular fragments. nih.gov

The imidazole (B134444) N-H can be alkylated or arylated, providing another point for molecular diversification.

This trifunctional nature makes it a theoretically versatile synthon for constructing elaborate heterocyclic systems, although specific, published pathways commencing from this exact isomer are not readily found. General methods for synthesizing substituted benzimidazole-5(6)-carboxylic acids often involve the oxidative condensation of diaminobenzoic acids with various aldehydes. nih.gov

Development of Novel Organic Materials and Polymers Based on the Benzimidazole Scaffold

The development of polymers from this compound has not been specifically detailed in scientific literature. However, the broader class of polybenzimidazoles (PBIs) represents a family of high-performance polymers with exceptional thermal and chemical stability. wikipedia.orgdtu.dk Typically, PBIs are synthesized through the polycondensation of aromatic tetraamines (like 3,3′-diaminobenzidine) with dicarboxylic acids (such as isophthalic acid). nih.govresearchgate.net

Given that this compound is an amino-carboxylic acid, it possesses the necessary functional groups to potentially undergo self-condensation to form a polyamide-type polymer with benzimidazole units in the backbone. Such a polymer would be expected to exhibit high thermal stability, a characteristic feature of the benzimidazole ring. Research into aliphatic polybenzimidazoles, synthesized from aliphatic dicarboxylic acids, has shown these materials can possess high-temperature shape-memory performance. nih.gov While this demonstrates the versatility of PBI chemistry, it relies on different monomeric building blocks. The synthesis of PBI co-polymers by varying the dicarboxylic acid monomers allows for the tuning of mechanical properties and proton conductivity for applications like high-temperature fuel cell membranes. rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Direct studies on the supramolecular chemistry of this compound are limited, but its molecular structure strongly suggests a capacity for forming ordered, non-covalent assemblies. The key functional groups—the carboxylic acid, the amino group, and the benzimidazole N-H protons—are all classic participants in hydrogen bonding. acs.org

The benzimidazole moiety itself is a robust motif for creating supramolecular structures. It can act as both a hydrogen bond donor (N-H) and acceptor (the sp2-hybridized nitrogen), leading to the formation of chains or more complex networks. acs.orgresearchgate.net The combination of a carboxylic acid and an imidazole group is known to form highly stable imidazolium-carboxylate supramolecular heterosynthons through proton transfer and subsequent hydrogen bonding. acs.org

In the solid state, this compound would be expected to form extensive hydrogen-bonding networks. Analysis of a related compound, 5-Amino-1H-benzimidazole-2(3H)-thione, reveals that its molecules self-assemble into tetramers via N—H⋯S hydrogen bonds, which are then linked into chains by N—H⋯N interactions. nih.gov This provides a strong precedent for the self-assembly potential of the title compound. The interplay between the acidic carboxylic acid group and the basic amino and imidazole groups could lead to the formation of zwitterionic structures that assemble into highly ordered, salt-bridged networks. Furthermore, the planar benzimidazole core can participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architecture.

The potential non-covalent interactions are summarized in the table below.

Interacting GroupsType of InteractionPotential Supramolecular Structure
Carboxylic Acid (OH) & Benzimidazole (N)Hydrogen Bond (Donor-Acceptor)Chains, Dimers
Benzimidazole (N-H) & Carboxylic Acid (C=O)Hydrogen Bond (Donor-Acceptor)Dimers, Sheets
Benzimidazole (N-H) & Benzimidazole (N)Hydrogen Bond (Donor-Acceptor)Chains, Tapes
Amino (N-H) & Carboxylic Acid (C=O)Hydrogen Bond (Donor-Acceptor)Cross-linking between chains
Benzimidazole Ring & Benzimidazole Ringπ-π StackingStacked columns

These interactions are fundamental drivers for the self-assembly of molecules into functional biomaterials and complex crystal structures. researchgate.netnih.gov

Future Prospects and Emerging Research Directions for 5 Amino 1h Benzimidazole 6 Carboxylic Acid

Exploration of Sustainable and Green Synthetic Methodologies

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous organic solvents, long reaction times, and expensive reagents, leading to environmental pollution and high costs. ijarsct.co.inchemmethod.commdpi.com In response, the principles of green chemistry are being increasingly applied to develop eco-friendly, efficient, and sustainable synthetic routes for benzimidazole (B57391) derivatives. chemmethod.comjrtdd.com Future research will likely intensify the focus on these methodologies for the synthesis of 5-Amino-1H-benzimidazole-6-carboxylic acid and its analogues.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid, efficient, and environmentally benign pathways. ijarsct.co.inrjptonline.org This technique can significantly reduce reaction times from hours to minutes or seconds, often leading to higher product yields and minimizing the need for harmful solvents. ijarsct.co.inrjptonline.org

Novel Catalytic Systems: The development of green catalysts is central to sustainable synthesis. Research is moving towards using heterogeneous, recyclable catalysts such as zeolites, silica (B1680970) sulfuric acid, and various nanoparticles (e.g., ZnO-NPs, Fe3O4-NPs). mdpi.comnih.govnih.gov These catalysts are often more economical, stable, and can be easily separated and reused, reducing waste. nih.govnih.gov The use of natural catalysts, such as those derived from plant extracts like pomegranate peel or papaya bark ash, is also a promising and cost-effective approach. jrtdd.com

Eco-Friendly Solvents: A major goal of green chemistry is to replace toxic organic solvents. chemmethod.com Water, ionic liquids (ILs), and deep eutectic solvents (DES) are being investigated as alternative reaction media. mdpi.comnih.gov Water is an ideal green solvent, and reactions performed in aqueous media at controlled temperatures have shown high yields and selectivity for certain benzimidazole derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often by immobilizing reactants on solid supports or using microwave irradiation, represents a highly sustainable approach that minimizes waste and simplifies product isolation. ijarsct.co.inmdpi.com

MethodologyKey FeaturesAdvantages over Conventional MethodsReference
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Drastically reduced reaction times, higher yields, energy efficiency, often avoids hazardous solvents. ijarsct.co.inrjptonline.org
Nanocatalysis (e.g., Fe3O4-NPs, ZnO-NPs)Employs nanoparticles as catalysts.High catalytic activity, high surface area, stability, recyclability, and reduced reaction times. biointerfaceresearch.comnih.gov
Green Solvents (e.g., Water, Ionic Liquids)Utilizes environmentally benign solvents as reaction media.Reduced toxicity, improved safety, often lower cost, and simplified work-up. mdpi.comnih.gov
Solvent-Free ConditionsReactions are conducted in the absence of a solvent, sometimes on a solid support.Eliminates solvent waste, cost-effective, easy product isolation, and environmentally friendly. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Derivative Design

Future applications in this area include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. pharmaceutical-journal.com By using the this compound scaffold as a starting point, AI algorithms can propose novel derivatives designed to bind with high affinity and selectivity to specific biological targets.

Target Identification and Validation: AI can analyze biological data to identify and validate new therapeutic targets for which benzimidazole derivatives could be effective inhibitors. nih.gov

Predictive Modeling: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. rsc.org

Structure-Activity Relationship (SAR) Analysis: Computational tools can perform in-silico molecular docking and quantitative structure-activity relationship (QSAR) studies to elucidate the binding modes of benzimidazole derivatives with their target proteins. nih.govnih.gov This provides crucial insights for rational drug design and optimization of lead compounds. For instance, benzimidazole can be used as a base to mimic the adenine (B156593) moiety of Phe-AMP, a natural substrate for the Phenylalanyl-tRNA synthetase (PheRS) enzyme in bacteria, to design new antimicrobial agents. nih.gov

Advancements in in vitro Mechanistic Biology Studies Beyond Existing Inhibitor Classes

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities by inhibiting various enzymes and biological pathways. nih.gov While much is known about their role as, for example, kinase inhibitors or antimicrobial agents, future research is poised to uncover novel mechanisms of action and explore their effects on a broader range of cellular processes.

Emerging areas for mechanistic studies include:

Targeting Cellular Metabolism: Recent studies have shown that some benzimidazole compounds, like fenbendazole, can disrupt energy metabolism in cancer cells by inhibiting glycolysis and glucose uptake. iiarjournals.org Future in vitro studies on derivatives of this compound could explore their potential to modulate metabolic pathways, offering new avenues for cancer therapy.

Epigenetic Modifications: Investigating the influence of these compounds on enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases, could reveal new therapeutic applications.

Inhibition of Novel Enzyme Classes: While benzimidazoles are known to inhibit enzymes like urease and lanosterol (B1674476) 14α-demethylase, there is potential to discover inhibitory activity against other enzyme classes that have not yet been explored. nih.govnih.gov For example, the TrmD enzyme in bacteria, a tRNA (Guanine37-N1)-methyltransferase, has been identified as a target for novel thieno[2,3-d]pyrimidine-benzimidazole hybrids. mdpi.com

Modulation of Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. High-throughput screening and detailed biophysical studies could identify derivatives of this compound that can disrupt these interactions.

Enzyme/Pathway TargetPotential Therapeutic ApplicationReference
Lanosterol 14α-demethylaseAntifungal rsc.orgnih.gov
UreaseTreatment of infections by urease-producing bacteria (e.g., H. pylori) nih.gov
Glycolysis (e.g., Hexokinase II)Anticancer iiarjournals.org
tRNA (Guanine37-N1)-methyltransferase (TrmD)Antibacterial mdpi.com
RAF KinasesAnticancer nih.gov
α-GlucosidaseAntidiabetic nih.gov

Novel Applications in Nanoscience and Nanotechnology

The intersection of materials science and pharmacology has opened up new possibilities for the application of organic molecules like this compound in nanoscience and nanotechnology. biointerfaceresearch.com The unique properties of nanomaterials can be leveraged to enhance the synthesis, delivery, and efficacy of benzimidazole-based compounds.

Future research directions in this domain are:

Nanocatalysis in Synthesis: As mentioned earlier, nanoparticles are effective catalysts for the green synthesis of benzimidazoles. biointerfaceresearch.comresearchgate.net Future work could focus on developing highly specific nanocatalysts for the regioselective synthesis of complex derivatives of this compound.

Drug Delivery Systems: The low aqueous solubility of many benzimidazole compounds limits their bioavailability. mdpi.com Nanoparticle-based formulations, such as polymeric nanoparticles or inclusion complexes, can significantly enhance solubility and improve oral bioavailability. mdpi.com This approach could be critical for transforming potent derivatives of this compound into effective therapeutic agents.

Development of Functional Nanomaterials: The benzimidazole moiety can be incorporated into the structure of advanced nanomaterials. For example, it can be used in the modification of polymers to create nanostructured membranes or covalent organic frameworks (COFs). biointerfaceresearch.com These materials could have applications in areas such as catalysis, sensing, or as scaffolds for tissue engineering.

Theranostic Nanoparticles: Combining therapeutic agents with imaging capabilities in a single nanoparticle (a "theranostic" agent) is a burgeoning field. Derivatives of this compound could be conjugated to nanoparticles (e.g., gold or iron oxide nanoparticles) to create systems that can simultaneously treat a disease and monitor the therapeutic response.

Q & A

Q. What are the common synthetic routes for 5-Amino-1H-benzimidazole-6-carboxylic acid derivatives, and how are reaction conditions optimized?

Methodological Answer: Derivatives are typically synthesized via refluxing precursors in acidic or basic media. For example, a related benzimidazole derivative (3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) was prepared by refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst . Key optimization steps include:

  • Temperature control : Prolonged reflux (3–5 hours) ensures complete cyclization.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity.
  • Catalyst selection : Sodium acetate aids in deprotonation and intermediate stabilization.

Q. How is the purity and structural integrity of synthesized benzimidazole derivatives confirmed?

Methodological Answer: Combined spectroscopic and chromatographic techniques are employed:

  • Spectroscopy :
    • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H bends (~3200 cm⁻¹) confirm functional groups .
    • NMR : 1H^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/O percentages (e.g., C: 51.2%, H: 3.4%, N: 17.9% for a derivative in ).
  • HPLC/MS : Validates molecular ion peaks (e.g., m/z 274.05 for ethyl ester derivatives) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of benzimidazole derivatives?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Key steps:

  • Functional selection : B3LYP incorporates exact exchange terms for accurate thermochemical predictions (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Basis sets : 6-31G* or def2-TZVP for geometry optimization and vibrational analysis.
  • Applications :
    • Predict proton affinity and ionization potentials (e.g., deviations <3 kcal/mol for small molecules) .
    • Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. How can crystallographic data resolve structural ambiguities in benzimidazole-based coordination complexes?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) is critical. Example from a silver complex ([Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O):

  • Data collection : Bruker APEXII detector, Mo-Kα radiation (λ = 0.71073 Å), multi-scan absorption correction .
  • Refinement : R-factor <0.04, wR₂ <0.10, and S = 1.04 ensure precision .
  • Structural insights :
    • Ag–N bond lengths: ~2.1 Å confirm linear coordination geometry.
    • Hydrogen bonding: O–H⋯O (2.6–2.8 Å) stabilizes the 3D framework .

Table 1 : Crystallographic parameters for [Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O

ParameterValue
a (Å)28.483 (3)
b (Å)18.6398 (17)
c (Å)7.2251 (7)
β (°)99.046 (1)
Space groupMonoclinic, P2₁/c
Z4

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer: Iterative validation and cross-referencing are essential:

  • Data triangulation : Compare IR, NMR, and SCXRD results to identify outliers (e.g., unexpected proton shifts in NMR vs. SCXRD hydrogen positions) .
  • Error analysis : Re-examine refinement parameters (e.g., thermal displacement factors >0.05 Ų suggest disorder) .
  • Reproducibility : Repeat synthesis and data collection under standardized conditions .

Q. What strategies enhance the stability of benzimidazole-carboxylic acid derivatives in coordination polymers?

Methodological Answer:

  • Ligand design : Introduce electron-withdrawing groups (e.g., –NO₂) to strengthen metal-ligand bonds .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to prevent protonation of carboxylate groups.
  • Hydrogen bonding : Leverage N–H⋯O and O–H⋯O interactions (2.6–3.0 Å) for supramolecular stabilization .

Data Contradiction and Reproducibility

Q. What frameworks support transparent reporting of conflicting data in benzimidazole research?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Documentation : Archive raw diffraction data (e.g., .cif files) in repositories like Cambridge Structural Database .
  • Metadata : Include synthesis conditions (temperature, solvent ratios) to enable replication .
  • Open platforms : Use collaborative tools (e.g., Zenodo, GitHub) for sharing spectral datasets .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1H-benzimidazole-6-carboxylic acid
Reactant of Route 2
5-Amino-1H-benzimidazole-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.